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Compound of Interest

Compound Name: 1-Hepten-3-one

Cat. No.: B149102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
hepten-3-one (CAS No. 2918-13-0), a key intermediate and fragrance component. The

following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic

resonance spectroscopy data. Experimental protocols for obtaining this data are also provided,

along with graphical representations of the analytical workflows.

Molecular and Spectroscopic Overview
1-Hepten-3-one is an α,β-unsaturated ketone with the molecular formula C₇H₁₂O and a

molecular weight of 112.17 g/mol .[1][2] Its structure gives rise to characteristic spectroscopic

signatures that are invaluable for its identification and characterization.

Mass Spectrometry (MS)
Mass spectrometry of 1-hepten-3-one provides crucial information about its molecular weight

and fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a

molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for 1-Hepten-3-one
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Property Value

Molecular Formula C₇H₁₂O

Molecular Weight 112.17 g/mol

Ionization Mode Electron Ionization (EI)

Molecular Ion (M⁺) m/z 112

Key Fragment Ions (m/z) 55 (base peak), 70, 27, 97[1]

Infrared (IR) Spectroscopy
The infrared spectrum of 1-hepten-3-one displays characteristic absorption bands

corresponding to its functional groups. As an α,β-unsaturated ketone, the carbonyl (C=O) and

carbon-carbon double bond (C=C) stretching frequencies are of particular diagnostic

importance.

Table 2: Characteristic IR Absorption Bands for 1-Hepten-3-one

Functional Group Vibration Mode
Typical Wavenumber
(cm⁻¹)

C=O (Ketone) Stretch 1710 - 1685

C=C (Alkene) Stretch ~1644

=C-H (Alkene) Stretch >3000

C-H (Alkane) Stretch <3000

Note: The conjugation of the double bond with the carbonyl group lowers the C=O stretching

frequency from that of a saturated ketone (typically ~1715 cm⁻¹).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

1-hepten-3-one.
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¹H NMR Spectroscopy
The proton NMR spectrum of 1-hepten-3-one exhibits distinct signals for the vinyl, alkyl, and

methyl protons. The chemical shifts and coupling constants are influenced by the electron-

withdrawing effect of the carbonyl group and the geometry of the double bond.

Table 3: Estimated ¹H NMR Spectroscopic Data for 1-Hepten-3-one

Proton Assignment
Estimated
Chemical Shift (δ,
ppm)

Multiplicity
Estimated
Coupling Constant
(J, Hz)

H-1 (vinyl, trans to

C=O)
6.3 - 6.5 dd

J(H-1, H-2) ≈ 17, J(H-

1, H-1') ≈ 1.5

H-1' (vinyl, cis to C=O) 5.8 - 6.0 dd
J(H-1', H-2) ≈ 10, J(H-

1', H-1) ≈ 1.5

H-2 (vinyl) 6.0 - 6.2 dd
J(H-2, H-1) ≈ 17, J(H-

2, H-1') ≈ 10

H-4 (methylene) 2.5 - 2.7 t J(H-4, H-5) ≈ 7

H-5 (methylene) 1.5 - 1.7 sextet
J(H-5, H-4) ≈ 7, J(H-5,

H-6) ≈ 7

H-6 (methylene) 1.2 - 1.4 sextet
J(H-6, H-5) ≈ 7, J(H-6,

H-7) ≈ 7

H-7 (methyl) 0.9 - 1.0 t J(H-7, H-6) ≈ 7

Note: These are estimated values based on typical chemical shifts for similar structures.[4]

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum of 1-hepten-3-one shows seven distinct signals corresponding

to each carbon atom in the molecule. The chemical shifts are indicative of the electronic

environment of each carbon.

Table 4: Estimated ¹³C NMR Spectroscopic Data for 1-Hepten-3-one
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Carbon Assignment Estimated Chemical Shift (δ, ppm)

C-1 (=CH₂) 128 - 132

C-2 (-CH=) 135 - 139

C-3 (C=O) 198 - 202

C-4 (-CH₂-) 40 - 44

C-5 (-CH₂-) 25 - 29

C-6 (-CH₂-) 22 - 26

C-7 (-CH₃) 13 - 15

Note: These are estimated values based on typical chemical shifts for α,β-unsaturated ketones

and related structures.[5][6]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1.1. Sample Preparation

Accurately weigh approximately 10-20 mg of 1-hepten-3-one for ¹H NMR and 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no

solid particles are transferred.

Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

5.1.2. ¹H NMR Acquisition
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Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Process the free induction decay (FID) with a Fourier transform.

Phase the spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal

standard (e.g., TMS at 0 ppm).

Integrate the signals and determine the chemical shifts and coupling constants.

5.1.3. ¹³C NMR Acquisition

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

Use a standard proton-decoupled pulse sequence.

Set an appropriate relaxation delay (e.g., 2 seconds) and a sufficient number of scans to

achieve a good signal-to-noise ratio.

Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean.

Place a small drop of neat 1-hepten-3-one onto the crystal or one of the salt plates.

If using salt plates, carefully place the second plate on top to create a thin liquid film.

Place the sample in the spectrometer's sample holder.

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
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Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol)

after analysis.

Mass Spectrometry (MS)
Prepare a dilute solution of 1-hepten-3-one (approximately 1 mg/mL) in a volatile organic

solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct

infusion or gas chromatography).

For electron ionization (EI), the sample is vaporized and bombarded with a high-energy

electron beam.

The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 1-hepten-3-one.
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Caption: Detailed workflow for NMR spectroscopic analysis.
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Caption: Workflows for IR and Mass Spectrometry analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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